molecular formula C17H18F3N3O2S B2581345 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine CAS No. 2380042-61-3

2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine

Cat. No.: B2581345
CAS No.: 2380042-61-3
M. Wt: 385.41
InChI Key: OSMSZSLMFVJHFY-UHFFFAOYSA-N
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Description

2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group and the thiazole ring contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Piperidine Derivative Formation: The piperidine ring can be introduced by reacting the thiazole derivative with piperidine in the presence of a suitable base.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the piperidine derivative.

    Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, converting it to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity is of interest. It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

Medicinally, the compound may be explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins, while the thiazole ring can interact with enzyme active sites. The piperidine ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-3-(difluoromethyl)pyridine
  • 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-3-(chloromethyl)pyridine

Uniqueness

The presence of the trifluoromethyl group in 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine distinguishes it from similar compounds. This group can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique in its class.

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2S/c1-11-14(26-10-22-11)16(24)23-7-4-12(5-8-23)9-25-15-13(17(18,19)20)3-2-6-21-15/h2-3,6,10,12H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMSZSLMFVJHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(CC2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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